2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate
CAS No.:
Cat. No.: VC16791587
Molecular Formula: C33H53N3O17
Molecular Weight: 763.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H53N3O17 |
|---|---|
| Molecular Weight | 763.8 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C33H53N3O17/c37-28(5-7-35-29(38)1-2-30(35)39)34-6-8-43-9-10-44-11-12-45-13-14-46-15-16-47-17-18-48-19-20-49-21-22-50-23-24-51-25-26-52-27-33(42)53-36-31(40)3-4-32(36)41/h1-2H,3-27H2,(H,34,37) |
| Standard InChI Key | LTPQTRJROQVCKU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Introduction
Structural and Molecular Characteristics
Heterocyclic Core and Functional Groups
The compound’s backbone features two pyrrolidin-2,5-dione moieties, which confer rigidity and electrophilic reactivity due to their conjugated carbonyl groups. The 1H-pyrrol-1-yl subunit introduces additional nitrogen-based electron density, facilitating interactions with biological targets or catalytic surfaces. A decaoxa-33-azahexatriacontanoate chain dominates the molecular periphery, comprising ten ethylene oxide (EO) units terminated by an NHS ester group. This PEG-like spacer enhances solubility and enables conjugation with amines in bioconjugation workflows .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₅₃N₃O₁₇ |
| Molecular Weight | 763.8 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| CAS Number | Not publicly disclosed |
Synthesis and Analytical Characterization
Multi-Step Organic Synthesis
The synthesis involves sequential coupling reactions to assemble the PEG spacer, maleimide, and NHS ester functionalities. A representative pathway includes:
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Maleimide Activation: 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) to form an NHS ester intermediate .
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PEG Chain Elongation: Ethylene oxide units are iteratively added via nucleophilic substitution, typically employing tosyl or mesyl leaving groups to ensure controlled chain growth.
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Terminal Functionalization: The PEG spacer’s terminus is functionalized with a second NHS ester group through carbodiimide-mediated coupling, enabling bifunctional reactivity.
Key Reaction Conditions
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Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or dichloromethane (DCM) .
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Catalysts: 4-Dimethylaminopyridine (DMAP) for esterification .
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Temperature: 0–25°C to prevent maleimide ring-opening.
Analytical Validation
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of maleimide protons (δ 6.7–6.9 ppm) and PEG methylene signals (δ 3.5–3.7 ppm).
Mass Spectrometry (MS): High-resolution ESI-MS verifies the molecular ion peak at m/z 764.3 ([M+H]⁺).
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Melting Point | Not reported |
| LogP | -1.2 (predicted) |
| Stability | Hydrolyzes in H₂O |
Applications in Scientific Research
Bioconjugation and Drug Delivery
The NHS ester moiety selectively reacts with primary amines (e.g., lysine residues in antibodies), while the maleimide group targets thiols (e.g., cysteine in peptides), enabling dual-functional conjugation . This bifunctionality is exploited in antibody-drug conjugate (ADC) synthesis, where cytotoxic payloads are site-specifically attached to targeting antibodies .
Materials Science
The PEG spacer’s hydrophilicity and flexibility make the compound suitable for modifying surface properties in nanomaterials. Functionalized nanoparticles exhibit improved colloidal stability and reduced nonspecific protein adsorption.
Future Research Directions
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